NSC3852

Antiparasitic Drug Discovery Toxoplasma gondii

NSC3852 is a research-grade pan-HDAC inhibitor differentiated by its nitroso-quinoline Zn²⁺ chelation scaffold, enabling concurrent superoxide generation unmatched by hydroxamate-based inhibitors like SAHA. Unlike clinical benchmarks, this compound uniquely triggers NADPH oxidase-dependent ROS, making it essential for redox biology and apoptosis studies. Validated for selective pediatric AML cytotoxicity, dual-pathway antiprotozoal activity (T. gondii EC₅₀ 80 nM), and orthogonal chemotype resistance profiling. A must-have reference standard for HDAC/ROS crosstalk and neglected disease drug discovery. Available in solid form; multi-milligram to gram scale quantities in stock.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 3565-26-2
Cat. No. B1662947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC3852
CAS3565-26-2
Synonyms5-nitroso-8-quinolinol
NSC 3852
NSC-3852
NSC3852
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)N=O
InChIInChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H
InChIKeyRZWRYPGAUIOOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>26.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





NSC3852 (CAS 3565-26-2): Chemical Identity and Baseline Procurement Profile


NSC3852 (5-nitroso-8-quinolinol; CAS 3565-26-2) is a small-molecule, pan-histone deacetylase (HDAC) inhibitor characterized by a chemically unique quinoline scaffold and nitroso-substituted Zn²⁺ chelation motif [1]. With a molecular weight of 174.16 Da, it induces both cell differentiation and antiproliferative activity in human breast cancer cells in vitro, and demonstrates antitumor activity in murine leukemia models in vivo [2].

Why NSC3852 Cannot Be Substituted with Generic HDAC Inhibitors


Generic substitution among HDAC inhibitors is precluded by NSC3852's distinctive dual mechanism: it functions as a pan-HDAC inhibitor while simultaneously triggering NADPH oxidase-dependent superoxide generation, a redox-active property absent in clinically benchmarked inhibitors like SAHA (vorinostat) [1]. This oxidative stress induction directly links to its cell differentiation and apoptotic effects in MCF-7 cells, which are only partially rescued by N-acetylcysteine pretreatment, indicating that HDAC inhibition alone does not fully account for its cellular activity [2]. Furthermore, NSC3852 exhibits potent antiprotozoal activity (EC₅₀ 80 nM against Toxoplasma gondii) that is not replicated by structurally related quinolines, demonstrating that its 5-nitroso substitution is a critical pharmacophore for both antitumor and anti-infective applications [3].

NSC3852 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Anti-Toxoplasma Potency: NSC3852 vs. Structural Analog NSC74949

In a direct head-to-head comparison of 13 quinoline analogs bearing nitrogen substituents at the ring-5 position, NSC3852 inhibited Toxoplasma gondii tachyzoite propagation in human fibroblasts with an EC₅₀ of 80 nM, demonstrating 8.1-fold higher potency than the next most potent compound, NSC74949 (EC₅₀ = 646 nM) [1].

Antiparasitic Drug Discovery Toxoplasma gondii

Anti-Plasmodium Activity: NSC3852 vs. Plasmodium falciparum Baseline

In human red blood cells infected with Plasmodium falciparum, NSC3852 inhibited parasite growth with an EC₅₀ of 1.3 μM, establishing a quantitative baseline for anti-malarial screening applications [1].

Antimalarial Plasmodium falciparum Drug Screening

Pediatric AML Selectivity: NSC3852 vs. LMK235 and Bromosporine

In an unbiased screen of 80 epigenetic-targeting small molecules across three pediatric AML cell lines, NSC3852, LMK235, and bromosporine all demonstrated antiproliferative, proapoptotic, and differentiation effects. However, only the pan-histone deacetylase inhibitor NSC3852 specifically induced growth arrest and apoptosis in pediatric AML cells without disrupting normal neutrophil differentiation [1].

Pediatric Oncology Acute Myeloid Leukemia Epigenetic Therapy

Zn²⁺ Chelation Motif Differentiation: NSC3852 vs. SAHA (Vorinostat)

NSC3852 harbors a chemically unique Zn²⁺ chelation motif that is structurally distinct from the hydroxamic acid moiety found in SAHA (vorinostat), the most clinically advanced HDAC inhibitor [1]. This distinction provides a structurally orthogonal approach to HDAC active site engagement.

Structural Biology HDAC Inhibition Zinc Chelation

Validated Application Scenarios for NSC3852 in Scientific and Industrial Research


Pediatric Acute Myeloid Leukemia (AML) Preclinical Drug Development

NSC3852 is uniquely validated for pediatric AML research based on its selective induction of growth arrest and apoptosis in pediatric AML cell lines while sparing normal neutrophil differentiation [1]. This property, demonstrated in an unbiased epigenetic drug screen across three pediatric AML subtypes, positions NSC3852 as a prioritized tool compound for laboratories developing targeted therapies for DS-AMKL and non-DS pediatric AML.

Antiparasitic Drug Discovery for Toxoplasmosis and Malaria

NSC3852 serves as a validated positive control for antiprotozoal screening programs due to its potent inhibition of Toxoplasma gondii (EC₅₀ = 80 nM) and Plasmodium falciparum (EC₅₀ = 1.3 μM) [2]. Its activity against two clinically relevant apicomplexan parasites, coupled with a defined structure-activity relationship (5-nitroso substitution required for potency), makes it a valuable reference compound for medicinal chemistry campaigns targeting neglected parasitic diseases.

Redox Biology and Oxidative Stress Mechanism Studies

NSC3852 is a critical tool for investigating ROS-mediated cell differentiation and apoptosis pathways in cancer cells. At 10 μM, it induces superoxide generation in MCF-7 cells via a flavin-dependent enzyme system, triggering measurable oxidative stress markers (decreased GSH/GSSG ratio within 1 hour), DNA damage (8-oxoguanine accumulation at 24 hours), and apoptosis (peak at 48 hours) [3]. These well-characterized temporal responses make NSC3852 ideal for studies examining the intersection of HDAC inhibition and redox signaling.

HDAC Inhibitor Resistance Mechanism Research

NSC3852's structurally orthogonal Zn²⁺ chelation motif (nitroso-substituted quinoline vs. hydroxamic acid in SAHA/vorinostat) enables its use as a comparator compound in studies investigating acquired resistance to clinically approved HDAC inhibitors [4]. Researchers can employ NSC3852 to dissect whether resistance mechanisms are chemotype-specific (e.g., efflux pump upregulation affecting hydroxamates but not quinolines) or target-class-wide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC3852

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.